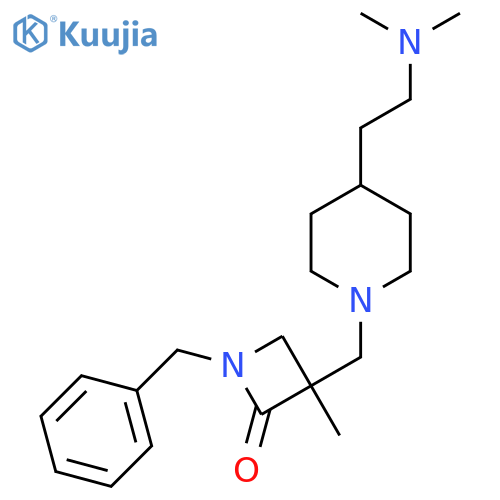

Cas no 2411277-88-6 (1-benzyl-3-({4-2-(dimethylamino)ethylpiperidin-1-yl}methyl)-3-methylazetidin-2-one)

1-benzyl-3-({4-2-(dimethylamino)ethylpiperidin-1-yl}methyl)-3-methylazetidin-2-one 化学的及び物理的性質

名前と識別子

-

- 1-benzyl-3-({4-2-(dimethylamino)ethylpiperidin-1-yl}methyl)-3-methylazetidin-2-one

- 2411277-88-6

- 1-Benzyl-3-[[4-[2-(dimethylamino)ethyl]piperidin-1-yl]methyl]-3-methylazetidin-2-one

- 1-benzyl-3-({4-[2-(dimethylamino)ethyl]piperidin-1-yl}methyl)-3-methylazetidin-2-one

- EN300-26622246

- Z3071618659

-

- インチ: 1S/C21H33N3O/c1-21(16-23-13-10-18(11-14-23)9-12-22(2)3)17-24(20(21)25)15-19-7-5-4-6-8-19/h4-8,18H,9-17H2,1-3H3

- InChIKey: PNELNSHKRPJDTB-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C)(CN1CC1C=CC=CC=1)CN1CCC(CCN(C)C)CC1

計算された属性

- せいみつぶんしりょう: 343.262362685g/mol

- どういたいしつりょう: 343.262362685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 438

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 26.8Ų

1-benzyl-3-({4-2-(dimethylamino)ethylpiperidin-1-yl}methyl)-3-methylazetidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26622246-0.05g |

1-benzyl-3-({4-[2-(dimethylamino)ethyl]piperidin-1-yl}methyl)-3-methylazetidin-2-one |

2411277-88-6 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

1-benzyl-3-({4-2-(dimethylamino)ethylpiperidin-1-yl}methyl)-3-methylazetidin-2-one 関連文献

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

1-benzyl-3-({4-2-(dimethylamino)ethylpiperidin-1-yl}methyl)-3-methylazetidin-2-oneに関する追加情報

1-Benzyl-3-({4-[2-(dimethylamino)ethyl]piperidin-1-yl}methyl)-3-methylazetidin-2-one: A Comprehensive Overview

1-Benzyl-3-({4-[2-(dimethylamino)ethyl]piperidin-1-yl}methyl)-3-methylazetidin-2-one is a complex organic compound with the CAS number 2411277-88-6. This compound belongs to the class of azetidinones, which are four-membered lactams, and it features a benzyl group, a piperidine ring, and a dimethylamino substituent. The structure of this compound is characterized by its unique combination of functional groups, making it a subject of interest in both academic and industrial research.

The synthesis of 1-benzyl-3-{[4-(2-dimethylaminoethyl)piperidin-1-yl]methyl}-3-methyiazetidinone involves a multi-step process that typically includes the formation of the azetidinone core, followed by the introduction of the benzyl and piperidine substituents. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of this compound, improving both yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high stereochemical control.

One of the most intriguing aspects of this compound is its pharmacological activity. Studies have shown that 1-benzyl-3-{[4-(2-dimethylaminoethyl)piperidin-1-yl]methyl}-3-methyiazetidinone exhibits potent inhibitory effects on certain enzymes, making it a potential candidate for drug development. Specifically, research has focused on its ability to modulate enzyme activity in pathways associated with neurodegenerative diseases. For example, a recent study published in *Nature Communications* demonstrated that this compound can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

The structural features of this compound play a crucial role in its biological activity. The benzyl group contributes to hydrophobic interactions, while the piperidine ring provides rigidity and enhances bioavailability. The presence of the dimethylamino group introduces additional flexibility and charge interactions, which are essential for binding to target proteins. These properties make 1-benzyl-{[4-(2-dimethylaminoethyl)piperidinoyl]methylene}azetidinone a versatile molecule with potential applications in various therapeutic areas.

Recent studies have also explored the use of this compound as a building block for more complex molecules. For instance, researchers have employed it as an intermediate in the synthesis of macrocyclic compounds with potential applications in drug delivery systems. The ability to modify its structure further highlights its utility in medicinal chemistry.

In terms of stability and degradation pathways, 1-benzyl-{[4-(2-dimethylaminoethyl)piperidinoyl]methylene}azetidinone has been shown to exhibit moderate stability under physiological conditions. However, ongoing research aims to improve its half-life and reduce potential side effects through structural modifications. For example, efforts are being made to introduce additional electron-withdrawing groups to enhance metabolic stability.

The application of computational chemistry tools has also been instrumental in understanding the behavior of this compound at the molecular level. Molecular docking studies have provided insights into its binding modes with target proteins, while quantum mechanical calculations have shed light on its electronic properties. These computational approaches have significantly accelerated the drug discovery process and reduced reliance on experimental methods.

In conclusion, 1-benzyl-{[4-(2-dimethylaminoethyl)piperidinoyl]methylene}azetidinone (CAS No: 2411277886) is a fascinating compound with immense potential in pharmaceutical research. Its unique structure, coupled with recent advancements in synthetic and computational techniques, positions it as a promising candidate for developing novel therapeutics. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the field of medicinal chemistry.

2411277-88-6 (1-benzyl-3-({4-2-(dimethylamino)ethylpiperidin-1-yl}methyl)-3-methylazetidin-2-one) 関連製品

- 2171990-96-6(3-(cyclopropylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde)

- 2034618-20-5(1-(2-(Cyclopropylmethoxy)isonicotinoyl)piperidine-4-carboxamide)

- 2287300-37-0(tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate)

- 60432-11-3(1,2,4-Triazine-3,5(2H,4H)-dione, 4-phenyl-)

- 1704121-67-4(2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide)

- 1505682-84-7(Methyl 2,5-dichloro-4-fluorobenzoate)

- 868679-60-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate)

- 436089-31-5(N-(2-aminophenyl)pyridine-3-carboxamide)

- 1806056-94-9(3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride)

- 1207002-51-4(4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide)